2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-c][1,2,4]triazole ring, a thiazole ring, and an ethoxyphenyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it may be quite rigid. The ethoxyphenyl group could potentially introduce some flexibility into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazo[2,1-c][1,2,4]triazole ring and the thiazole ring are both heterocycles, which can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the ethoxy group, for example, might increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Heterocycles : A study by Fadda et al. (2017) explored the synthesis of various heterocycles, demonstrating methodologies that could be applicable to the synthesis of the compound . These methods include starting from versatile precursors to generate pyrrole, pyridine, coumarin, and other derivatives, which were then tested for their insecticidal activities against pests like Spodoptera littoralis (Fadda et al., 2017).
Cytotoxic Activity Against Cancer Cell Lines : Ding et al. (2012) focused on the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds and their cytotoxicity against human cancer cell lines. This study provides a framework for evaluating the potential anticancer properties of related compounds (Ding et al., 2012).
Antimicrobial and Anti-inflammatory Activities : Research by Sowmya et al. (2017) on the synthesis of acetamido pyrrolyl azoles and their testing for antimicrobial and anti-inflammatory activities showcases the potential pharmaceutical applications of similar compounds. Specific derivatives showed promising results against bacterial and fungal strains, highlighting the relevance of such studies in developing new antimicrobial agents (Sowmya et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely involve further studying its properties and potential applications. This could include exploring its reactivity, studying its interactions with biological targets, and investigating potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-2-25-13-5-3-12(4-6-13)22-8-9-23-16(22)20-21-17(23)27-11-14(24)19-15-18-7-10-26-15/h3-7,10H,2,8-9,11H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWFDBVZXDXDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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